molecular formula C20H18N2O5S B302682 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B302682
M. Wt: 398.4 g/mol
InChI Key: JGSHIHQSGGSRFL-LXBZPWOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as DMOTB-TB, is a thiazolidine-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process that involves several chemical reactions, and it has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been found to inhibit the activity of thymidylate synthase, which is a key enzyme involved in DNA synthesis and repair.
Biochemical and Physiological Effects:
4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its potent anti-cancer activity, making it a potential candidate for the development of new cancer therapies. Additionally, 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, there are also some limitations to the use of 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments, including its complex synthesis process and potential toxicity.

Future Directions

There are several potential future directions for the research and development of 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One area of interest is in the development of new cancer therapies, where 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid could be used as a lead compound for the development of new drugs. Additionally, 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid could also be further studied for its antibacterial and antifungal activity, with the goal of developing new antibiotics. Finally, further studies could be conducted to better understand the mechanism of action of 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, with the goal of identifying new targets for cancer therapy.

Synthesis Methods

The synthesis of 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves several chemical reactions, starting with the reaction between 2,4-dimethoxybenzaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with ethyl acetoacetate to form a thiazolidine ring, which is further reacted with 4-aminobenzoic acid to form 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid.

Scientific Research Applications

4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been found to exhibit a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. Additionally, 4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C20H18N2O5S/c1-22-18(23)17(10-13-6-9-15(26-2)11-16(13)27-3)28-20(22)21-14-7-4-12(5-8-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-10-,21-20?

InChI Key

JGSHIHQSGGSRFL-LXBZPWOBSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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